molecular formula C24H31N3O3 B5967090 1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine

1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B5967090
M. Wt: 409.5 g/mol
InChI Key: IJIFAXXQYQJBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine, also known as MDPBP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a designer drug that has been used as a substitute for other illegal drugs such as cocaine and methamphetamine. MDPBP is a potent stimulant that affects the central nervous system and produces euphoria, increased energy, and heightened alertness. The purpose of

Mechanism of Action

1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine acts as a potent reuptake inhibitor of dopamine, serotonin, and norepinephrine. It binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, preventing their reuptake and leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels is believed to be responsible for the stimulant and euphoric effects of 1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine.
Biochemical and Physiological Effects:
1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a release of dopamine, serotonin, and norepinephrine, leading to increased locomotor activity, euphoria, and heightened alertness. 1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been shown to produce long-lasting effects on the central nervous system, with some studies reporting persistent changes in dopamine and serotonin systems.

Advantages and Limitations for Lab Experiments

1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has several advantages for laboratory experiments, including its potency, ease of synthesis, and well-characterized effects on neurotransmitter systems. However, it also has several limitations, including its potential for abuse, lack of selectivity for specific neurotransmitter systems, and potential for producing adverse effects on the cardiovascular system.

Future Directions

There are several future directions for research on 1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine and other synthetic cathinones. One area of interest is the development of more selective reuptake inhibitors that target specific neurotransmitter systems. Another area of interest is the study of the long-term effects of synthetic cathinones on the central nervous system. Finally, there is a need for further research on the potential therapeutic uses of synthetic cathinones in the treatment of psychiatric disorders.

Synthesis Methods

1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine can be synthesized using various methods, including the reductive amination of 1-(1,3-benzodioxol-4-yl)-2-nitropropene with piperidine and the subsequent reaction with 4-methoxyphenylpiperazine. Another method involves the condensation of 1-(1,3-benzodioxol-4-yl)-2-propanone with piperidine and the subsequent reaction with 4-methoxyphenylpiperazine. The synthesis of 1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine is relatively simple and can be performed using common laboratory equipment.

Scientific Research Applications

1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to produce similar effects to other synthetic cathinones, such as increased locomotor activity, hyperthermia, and stereotypy. 1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has also been used to study the effects of synthetic cathinones on neurotransmitter systems, including dopamine, serotonin, and norepinephrine. In addition, 1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been used to study the behavioral effects of synthetic cathinones in animal models.

properties

IUPAC Name

1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-28-22-9-7-20(8-10-22)26-12-14-27(15-13-26)21-5-3-11-25(17-21)16-19-4-2-6-23-24(19)30-18-29-23/h2,4,6-10,21H,3,5,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIFAXXQYQJBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)CC4=C5C(=CC=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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